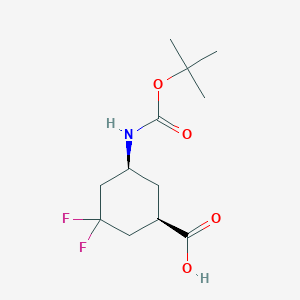

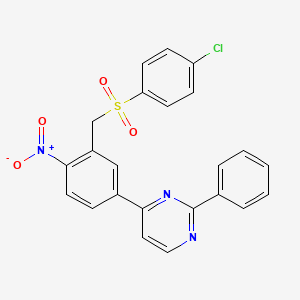

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs, such as methylsulfanyl substituents and carbamate groups. These studies provide insights into the chemical behavior, synthesis, and properties of structurally related compounds, which can be informative for understanding the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbamate groups and the introduction of methylsulfanyl substituents. For example, the synthesis of derivatives of methyl N-[5(6)-(4-aminophenylsulfanyl)benzimidazol-2-yl]carbamate involves reactions with phthalic anhydrides and aniline nitrogen atoms . Similarly, the preparation of 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid was achieved by alkaline hydrolysis of its ethyl ester precursor . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of compounds with methylsulfanyl substituents has been characterized using various techniques, including X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structure of methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate reveals that the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment . This information can be useful in predicting the molecular conformation of "this compound."

Chemical Reactions Analysis

The reactivity of the N-S bond in compounds with sulfenyl carbamate structures has been studied, showing that cleavage can occur under various conditions, leading to products like carbofuran . This suggests that the N-S bond in "this compound" may also be susceptible to similar reactions, which could be relevant for its chemical behavior and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through spectroscopic methods and molecular docking studies. Vibrational spectroscopic analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile provided insights into its structural characteristics and potential reactivity sites . Additionally, the crystal structures of similar compounds have revealed intermolecular interactions, such as hydrogen bonds and halogen bonds, which contribute to their stability . These findings can help predict the properties of "this compound," including its potential interactions with other molecules.

科学的研究の応用

Anti-Helicobacter pylori Agents : A compound structurally similar to 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate displayed potent and selective activities against the gastric pathogen Helicobacter pylori. This compound met significant in vitro microbiological criteria required for a novel anti-H. pylori agent (Carcanague et al., 2002).

Inhibitors of Butyrylcholinesterase (BChE) : A series of benzyl carbamates showed strong preferential inhibition of BChE, with some compounds even more active than clinically used rivastigmine. This indicates potential applications in treating conditions related to cholinesterase activity (Magar et al., 2021).

Carbonic Anhydrase Inhibitors : A study on sulfamoyl carbamates and sulfamide derivatives, which are structurally related to this compound, revealed their potential as carbonic anhydrase inhibitors. These compounds exhibited nanomolar inhibition constants against human carbonic anhydrase I and II isoenzymes (Göksu et al., 2014).

Agricultural Fungicides : Methyl benzimidazole carbamate (MBC), a compound related to the chemical , has been used in agriculture for the prevention and control of fungal diseases. Studies on carrier systems like nanoparticles for MBC have shown modified release profiles and reduced toxicity (Campos et al., 2015).

Synthesis of New Compounds : Research indicates that carbamates, similar to this compound, are involved in the synthesis of novel compounds with potential biological properties. For example, the reaction of methyl N-[5(6)-(4-aminophenylsulfanyl)benzimidazol-2-yl]carbamate with phthalic anhydrides led to new compounds with potential antihelminthic properties (Pilyugin et al., 2004).

Cytogenetic Analysis : A study found that methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate can be used as an alternative to colchicine for preparing high-quality chromosome preparations for karyotyping and cytogenetic analysis (Baru et al., 2016).

特性

IUPAC Name |

(2-methylsulfanylphenyl)methyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-12-7-9-14(10-8-12)17-16(18)19-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRCBJDYEOKREQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B3017543.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)

![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)